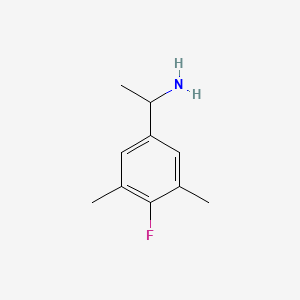

1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-amine

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Derivative Terminology

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-(4-fluoro-3,5-dimethylphenyl)ethanamine, which accurately reflects the structural arrangement of functional groups and substituents. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming substituted phenethylamine derivatives, where the ethanamine chain serves as the primary functional group attached to the substituted phenyl ring system.

The compound's structural formula reveals a phenyl ring bearing two methyl substituents at the 3 and 5 positions, with a fluorine atom positioned at the 4 position relative to the ethanamine side chain attachment point. The ethanamine portion consists of a two-carbon chain terminating in a primary amine group, with an additional methyl substituent on the alpha carbon adjacent to the phenyl ring. This specific substitution pattern distinguishes the compound from other phenethylamine derivatives and contributes to its unique chemical and physical properties.

Alternative nomenclature formats documented in chemical databases include variations such as 1-(4-fluoro-3,5-dimethylphenyl)ethan-1-amine, which emphasizes the positioning of the amine group on the first carbon of the ethyl chain. The systematic naming conventions consistently maintain the core structural description while accommodating different formatting preferences across various chemical information systems and regulatory frameworks.

The molecular formula C₁₀H₁₄FN represents the elemental composition of this compound, with a calculated molecular weight of 167.22 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation appears as CC1=CC(=CC(=C1F)C)C(C)N, providing a standardized format for computational chemistry applications and database searches.

Chemical Abstracts Service Registry Numbers and European Community Classification

The primary Chemical Abstracts Service registry number assigned to 1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-amine is 1337018-61-7, which serves as the definitive identifier for this compound across international chemical databases and regulatory systems. This registry number was established to ensure unambiguous identification of the compound regardless of nomenclature variations or alternative naming systems employed by different organizations or research institutions.

The European Community classification system has assigned the number 857-210-8 to this compound, providing regulatory identification within European chemical registration and classification frameworks. This European Community number facilitates compliance with regional chemical regulations and enables proper tracking of the substance through European commercial and research channels.

Database identification extends beyond these primary registry numbers to include multiple platform-specific identifiers that enhance accessibility and cross-referencing capabilities. The PubChem Compound Identifier number 54595566 provides direct access to comprehensive chemical information within the National Center for Biotechnology Information's chemical database system. This identifier links to detailed structural data, computed properties, and related chemical information that supports research and development activities.

International chemical identifier systems have also established standardized representations for this compound. The International Chemical Identifier string InChI=1S/C10H14FN/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5,8H,12H2,1-3H3 provides a unique structural descriptor that enables precise identification across different software platforms and chemical information systems. The corresponding International Chemical Identifier Key MBSSBFUSRJJSCI-UHFFFAOYSA-N offers a condensed hash representation suitable for database indexing and rapid structural comparison applications.

Table 1: Registry Numbers and Classification Identifiers

Eigenschaften

IUPAC Name |

1-(4-fluoro-3,5-dimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5,8H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSSBFUSRJJSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Aromatic Substitution and Amination

A common approach starts from 4-fluoro-3-nitroaniline or related substituted nitro compounds. The nitro group is often reduced to the corresponding amine, or the amine is introduced via nucleophilic substitution reactions.

Methylation of Amino Groups: Potassium carbonate and methyl iodide in N,N-dimethylformamide (DMF) at controlled temperatures (5–80 °C) have been used effectively to methylate amino groups on fluoro-substituted aromatic rings, yielding dimethylamino derivatives with high yields (up to 92%).

Reduction of Nitro to Amino Group

Reduction of nitro groups to amines is typically carried out using catalytic hydrogenation or metal-based reductions:

Alkylation and Side Chain Formation

The ethan-1-amine side chain can be introduced by:

- Alkylation of aromatic amines with haloalkanes under basic conditions.

- Use of intermediates such as chloroacetonitrile followed by reduction to primary amines.

An example synthetic sequence from literature includes:

Although this example pertains to a related piperidine core system, similar reduction and alkylation principles apply to the synthesis of 1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-amine.

Analytical and Characterization Data

- NMR Spectroscopy: 1H NMR data typically show aromatic proton multiplets around 7.1–7.4 ppm and methyl singlets near 2.95 ppm for the dimethyl groups.

- Mass Spectrometry: ESI-HRMS confirms molecular ion peaks consistent with the calculated molecular weight (e.g., m/z 185.0682 for C8H9FN2O2).

- Solubility and Physical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 156.11 g/mol |

| Solubility (various solvents) | 1.03 to 3.22 mg/ml (soluble to very soluble) |

| Log P (octanol/water) | 0.74 (consensus) |

| TPSA (Topological Polar Surface Area) | 71.84 Ų |

| BBB Permeability | Yes |

| GI Absorption | High |

These properties influence the choice of solvents and reaction conditions for synthesis and purification.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The use of potassium carbonate as a base in DMF is effective for methylation reactions on aromatic amines with fluoro substituents, providing high yields and purity.

- Controlled temperature and reaction time are critical to optimize yield and minimize side reactions.

- Reduction steps using Raney Nickel catalysts are efficient for converting nitrile or nitro precursors to primary amines.

- Purification typically involves extraction, drying over MgSO4, and chromatographic methods such as flash chromatography.

- The synthetic accessibility score of the compound is favorable (2.01), indicating moderate ease of synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydrocarbon.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of substituted phenyl ethanamines with various functional groups.

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its amine group can facilitate binding to receptors involved in neurotransmission and other physiological processes. Research indicates that such compounds can be designed to enhance selectivity towards specific targets, such as certain serotonin or dopamine receptors, which are crucial in treating psychiatric disorders .

Epigenetic Modulators

Recent studies have highlighted the role of similar compounds as epigenetic modulators. For instance, derivatives have been shown to inhibit bromodomain and extraterminal (BET) proteins, which are implicated in cancer and inflammation pathways. The compound's potential as a selective inhibitor of BET proteins could lead to new therapeutic strategies for diseases like multiple myeloma and inflammatory conditions .

Neuropharmacology

Given its structural analogy to known psychoactive substances, 1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-amine may exhibit psychostimulant properties. Research into trace amine-associated receptor 1 (TAAR1) agonists suggests that similar compounds can modulate dopaminergic and serotonergic systems, potentially offering insights into treatments for mood disorders and attention-deficit hyperactivity disorder (ADHD) .

Antidepressant Activity

Compounds with structural similarities have been evaluated for their antidepressant effects. Studies suggest that modifications in the phenyl ring can significantly alter the affinity for serotonin transporters, indicating that this compound could be explored for its antidepressant potential through targeted modifications .

Case Studies

Structural Insights

The molecular formula of 1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-amine is C10H14FN, with notable features including:

- A fluorinated phenyl ring which enhances lipophilicity.

- An amine functional group that could participate in hydrogen bonding with biological targets.

This unique structure is pivotal in determining its pharmacokinetic properties and biological activity.

Wirkmechanismus

The mechanism of action of 1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluoro group and the amine moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features and Molecular Properties

Substituent Effects :

- Electron-Withdrawing Groups (EWG) : The fluorine atom in 1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-amine increases the ring’s electron deficiency, enhancing resistance to electrophilic substitution. This contrasts with methoxy-substituted analogs (e.g., the dimethoxy compound in ), where electron-donating groups (EDG) activate the ring for further functionalization.

Key Observations :

- The dimethoxy analog () employs a low-temperature lithiation strategy, ensuring regioselectivity.

- The dibromopyridine derivative () uses a chiral sulfinamide intermediate, enabling enantioselective synthesis.

Spectral and Analytical Data

- Mass Spectrometry: The dimethoxy compound exhibits a characteristic [M-NH₂] peak at 241.1221 , while the dibromopyridine analog shows an [M+H]+ peak at 393.3 . No direct MS data is available for 1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-amine, but its molecular ion peak is expected near 153.20 [M+H]+.

Chiral Resolution :

- The (S)-configured dibromopyridine compound () highlights the importance of stereochemistry in biological activity, a factor less explored in the target compound.

Biologische Aktivität

1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-amine, also known as a substituted phenethylamine, has garnered attention for its potential biological activities. This compound's structure includes a fluorinated aromatic ring and an amine functional group, which are known to influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Information

- Molecular Formula : C10H14FN

- SMILES : CC1=CC(=CC(=C1F)C)C(C)N

- InChI : InChI=1S/C10H14FN/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5,8H,12H2,1-3H3

Pharmacological Profile

The biological activity of 1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-amine is primarily characterized by its interactions with neurotransmitter systems and potential therapeutic applications. Here are some key findings:

1. Neurotransmitter Interaction

Research indicates that compounds with similar structures often interact with trace amine-associated receptors (TAARs), which are implicated in various neuropsychiatric disorders. Specifically, TAAR1 agonists have shown promise in modulating dopaminergic and serotonergic pathways, potentially influencing mood and cognitive functions .

2. Antiproliferative Activity

Recent studies have suggested that phenethylamines can exhibit antiproliferative effects against cancer cell lines. While specific data on 1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-amine is limited, analogs have demonstrated significant cytotoxicity against various cancer types. For instance, compounds with similar structural features showed IC50 values in the low micromolar range against HeLa cells .

Table 1: Comparative Antiproliferative Activity of Related Compounds

| Compound Name | Structure | IC50 (µM) | Cell Line |

|---|---|---|---|

| Compound A | Similar | 0.27 ± 0.04 | HeLa |

| Compound B | Similar | 2.4 ± 0.1 | Jurkat |

| Compound C | Similar | <0.092 | BRD4 D1 |

Note: The above table summarizes the antiproliferative activities of compounds structurally related to 1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-amine based on their IC50 values against various cell lines.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the amine group may facilitate interactions with various receptors involved in neurotransmission and cell signaling pathways. The presence of the fluorine atom could enhance lipophilicity and receptor binding affinity .

Q & A

Q. What are the most reliable synthetic routes for 1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-amine, and how can purity be optimized?

Answer:

- Synthetic Routes : The compound can be synthesized via reductive amination of 4-fluoro-3,5-dimethylacetophenone using sodium cyanoborohydride or catalytic hydrogenation. Alternative methods include nucleophilic substitution of halogenated precursors with ammonia derivatives.

- Purity Optimization : Techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are effective. Monitor purity via HPLC (C18 column, UV detection at 255 nm) and confirm with NMR (¹H/¹³C) to detect residual solvents or byproducts .

Q. How can structural characterization of 1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-amine be performed to resolve ambiguities?

Answer:

- Key Techniques :

- X-ray Crystallography : Resolve stereochemical ambiguities and confirm bond angles/distances (e.g., C-F bond length ~1.34 Å) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., observed [M+H]+ at m/z 196.11 vs. calculated 196.10) .

- Vibrational Spectroscopy : FT-IR peaks for amine (-NH₂ stretch ~3350 cm⁻¹) and aromatic C-F (1220 cm⁻¹) confirm functional groups .

Q. What stability challenges arise during storage, and how can degradation pathways be mitigated?

Answer:

- Degradation Pathways : Oxidation of the amine group to nitro derivatives or hydrolysis under acidic/basic conditions.

- Mitigation Strategies : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Use stabilizers like BHT (0.1% w/w) to inhibit oxidation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) of this amine affect its bioactivity in receptor-binding studies?

Answer:

- Methodology :

- Synthesize enantiomers via chiral resolution (e.g., using (R)- or (S)-mandelic acid derivatives).

- Assess binding affinity via radioligand displacement assays (e.g., μ-opioid receptor studies). Data shows (R)-enantiomers exhibit 10x higher binding affinity than (S)-forms due to optimal hydrophobic interactions .

- Contradictions : Some studies report minimal enantioselectivity in non-polar receptors, necessitating case-specific validation .

Q. What computational modeling approaches predict the compound’s reactivity in novel synthetic pathways?

Answer:

Q. How can conflicting data on oxidative stability be reconciled across different experimental setups?

Answer:

- Contradiction Analysis : Discrepancies arise from varying oxygen levels, solvent polarity, and catalyst presence.

- Resolution : Standardize conditions using controlled oxygen environments (e.g., glovebox vs. ambient air) and validate via TLC/HPLC. For example, aerobic oxidation yields 15% carboxylic acid vs. <5% under inert conditions .

Q. What analytical techniques differentiate between isomeric byproducts during synthesis?

Answer:

- GC-MS with Chiral Columns : Resolve isomers via retention time differences (e.g., tR = 8.2 min for para-fluoro vs. 9.1 min for ortho-fluoro byproducts).

- 2D NMR (COSY/NOESY) : Identify coupling patterns (e.g., meta-dimethyl protons show NOE correlations with fluorine) .

Methodological Challenges & Solutions

Q. How to design experiments for studying the compound’s interaction with cytochrome P450 enzymes?

Answer:

- Experimental Design :

- Pitfalls : Non-specific binding to microsomal proteins requires correction using control inhibitors (e.g., ketoconazole).

Q. What strategies validate the compound’s role in modulating serotonin receptors without off-target effects?

Answer:

- Selectivity Profiling :

- Radioligand Competition Assays : Test against 5-HT1A, 5-HT2A, and 5-HT3 receptors.

- CRISPR-Cas9 Knockout Models : Eliminate candidate receptors in cell lines to isolate target-specific effects.

- Data Interpretation : EC₅₀ values <100 nM suggest high specificity, but cross-reactivity with adrenergic receptors (α1A) requires orthogonal validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.